molecular formula C10H10Br2N4O B1376543 2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide CAS No. 1384428-31-2

2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide

Cat. No.: B1376543
CAS No.: 1384428-31-2
M. Wt: 362.02 g/mol
InChI Key: LUZVIYYYBGXOCG-UHFFFAOYSA-N
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Description

2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide is a useful research compound. Its molecular formula is C10H10Br2N4O and its molecular weight is 362.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazole Derivatives Pyrazole, a core component of the compound , plays a crucial role in the synthesis of biologically active compounds and serves as a synthons in organic chemistry. The synthesis involves steps like condensation and cyclization, leading to the creation of pyrazole appended heterocyclic skeletons. These derivatives exhibit a wide range of biological activities, emphasizing the importance of pyrazole in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Biological and Medicinal Applications

Drug-Target Interactions and SAR Analysis In the realm of medicinal applications, a review focusing on the tested small molecules against Fusarium oxysporum f. sp. Albedinis identified compounds, including those containing pyrazole units, with structure–activity relationship (SAR) interpretations. This specificity in SAR insights provides valuable information for further drug-target interaction studies (Kaddouri et al., 2022).

Metabotropic Glutamate Receptor Subtype Antagonists A study on the metabotropic glutamate receptor subtype 5 antagonists, which are crucial for CNS function, reviewed the utility of specific compounds including mGluR5 antagonists like MPEP and MTEP. These compounds are highlighted for their potential in neurodegeneration, addiction, anxiety, and pain management, indicating the significance of such compounds in neuroscience and pharmacology (Lea & Faden, 2006).

Heterocyclic N-Oxide Molecules in Synthesis and Medicine The heterocyclic N-oxide derivatives, including those from pyridine and indazole, hold importance in synthetic intermediates and biological applications. These compounds are extensively used in the formation of metal complexes, catalyst design, and medicinal applications, underscoring their versatility and potential in various scientific fields (Li et al., 2019).

Properties

IUPAC Name

2-bromo-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O.BrH/c11-6-10(16)14-8-2-3-9(12-7-8)15-5-1-4-13-15;/h1-5,7H,6H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZVIYYYBGXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)NC(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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